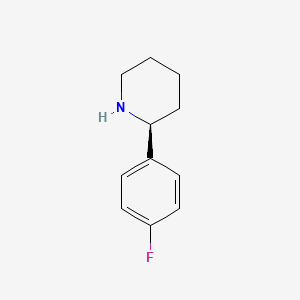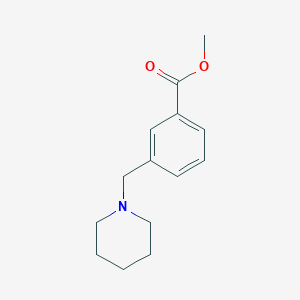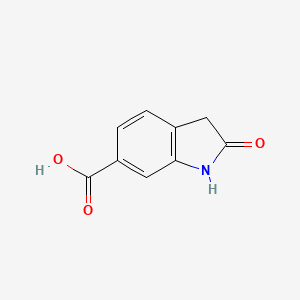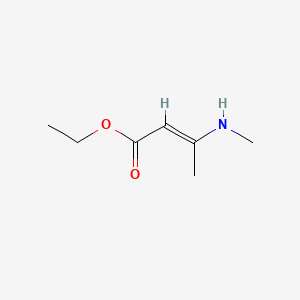
Ethyl 3-(methylamino)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylamino)-2-butenoate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles :Ethyl (E)- and (Z)-3-chloromethyl carboxamino-2-butenoates, derivatives of ethyl 3-(methylamino)-2-butenoate, have been utilized in synthesizing polyfunctionalized heterocyclic compounds. These derivatives are explored for their reactivity with binucleophiles such as hydrazine and hydroxylamine (Braibante et al., 2002).
Phosphine-Catalyzed Annulation :Ethyl 2-methyl-2,3-butadienoate, a similar compound, has been employed in a phosphine-catalyzed [4 + 2] annulation process. This process produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high yields (Zhu et al., 2003).
Selective Gamma Substitution :Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, another derivative, undergoes highly selective gamma substitution on an α,β-unsaturated ester upon treatment with various reactants (Albaugh-Robertson & Katzenellenbogen, 1982).
Corrosion Inhibition :Derivatives like ethyl-3-[(2-aminoethyl) amino]-2-butenoate have been investigated as corrosion inhibitors for austenitic stainless steel in sulphuric acid solutions. These compounds exhibit mixed anodic-cathodic nature in corrosion inhibition (Hosseini et al., 2009).
Synthesis of Organic Compounds :this compound has been used as a raw material in synthesizing various organic compounds, such as Arbidol derivatives and dimethylaminomethyl-hydroxy-methylindole carboxylates. These syntheses explore the potential of this compound in organic compound development (Gui-Jie, 2011, 2012).
Chemical Reactions with Isocyanates :this compound exhibits distinct reactivity patterns when reacted with phenyl isocyanate and phenyl isothiocyanate, leading to the formation of various adducts. This study highlights the chemical versatility of the compound (Maquestiau et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-(methylamino)-2-butenoate involves the reaction of ethyl acetoacetate with methylamine followed by a Michael addition reaction with acrolein.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Acrolein" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with excess methylamine in ethanol at room temperature for 24 hours to form ethyl 3-(methylamino)-3-oxobutanoate.", "Step 2: Acrolein is added to the reaction mixture and the Michael addition reaction is carried out at 60°C for 6 hours to form Ethyl 3-(methylamino)-2-butenoate.", "Step 3: The product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] } | |
CAS No. |
870-85-9 |
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl 3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |
InChI Key |
FARYTWBWLZAXNK-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC |
SMILES |
CCOC(=O)C=C(C)NC |
Canonical SMILES |
CCOC(=O)C=C(C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 3-(methylamino)-2-butenoate a useful starting material in organic synthesis?
A1: this compound possesses a unique structure that makes it a valuable precursor in organic synthesis. Its reactivity stems from the presence of both an electron-rich amine group and an electrophilic double bond conjugated with an ester group. This allows it to participate in a variety of reactions, such as Nenitzescu reactions [], nucleophilic additions, and cyclization reactions []. This versatility enables the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: Can you give specific examples of how this compound has been utilized in the synthesis of complex molecules?
A2: Certainly! The provided research highlights its use in synthesizing various compounds:
- Arbidol Derivatives: this compound, along with 1,4-benzoquinone, served as a starting material for the synthesis of twenty novel Arbidol derivatives []. Arbidol is an antiviral drug, and exploring its derivatives is crucial for discovering new antiviral agents.
- Indole Derivatives: Researchers successfully synthesized ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate using this compound as one of the starting materials []. This involved a multistep synthesis including a Nenitzescu reaction, highlighting the compound's versatility in building complex structures.
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones: This study utilized this compound in the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones []. These heterocyclic compounds hold significance in medicinal chemistry due to their diverse biological activities.
Q3: What analytical techniques are commonly employed to characterize compounds derived from this compound?
A3: Characterization of the synthesized compounds is crucial for confirming their structures. The research papers primarily utilize the following spectroscopic techniques:
- ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule, elucidating the compound's structure [, ].
- MS (Mass Spectrometry): MS determines the molecular weight and fragmentation pattern of a compound, aiding in structure confirmation and identification [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


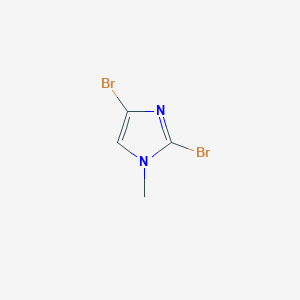


![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
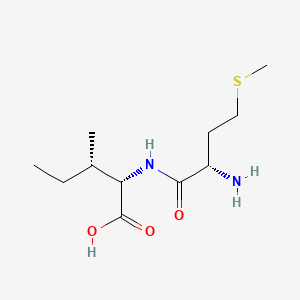
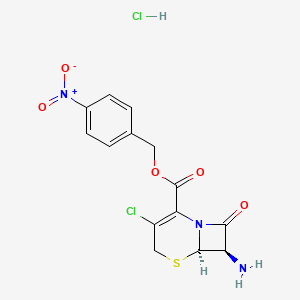
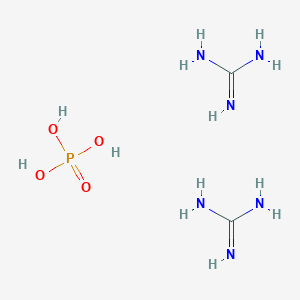
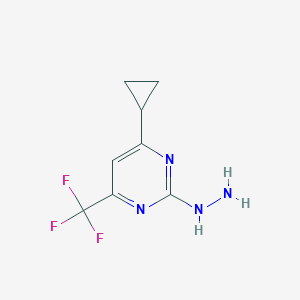
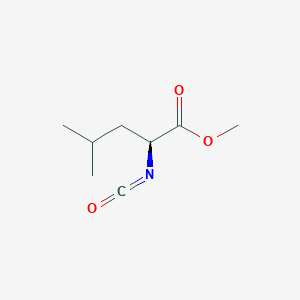
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
